1,4-Difluoro-2-isocyanato-3-methoxybenzene
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Overview
Description
1,4-Difluoro-2-isocyanato-3-methoxybenzene is an organic compound with the molecular formula C8H5F2NO2 and a molecular weight of 185.13 g/mol . This compound is characterized by the presence of two fluorine atoms, an isocyanate group, and a methoxy group attached to a benzene ring. It is used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-difluoro-2-isocyanato-3-methoxybenzene typically involves the reaction of 1,4-difluoro-2-nitro-3-methoxybenzene with phosgene or a similar reagent under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the isocyanate group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. Safety measures are crucial due to the use of hazardous reagents like phosgene .
Chemical Reactions Analysis
Types of Reactions
1,4-Difluoro-2-isocyanato-3-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines to form ureas.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Addition Reactions: Amines are commonly used to react with the isocyanate group.
Oxidation and Reduction Reactions: Various oxidizing or reducing agents can be used depending on the desired transformation.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives.
Addition Reactions: Products include ureas and carbamates.
Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions.
Scientific Research Applications
1,4-Difluoro-2-isocyanato-3-methoxybenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-difluoro-2-isocyanato-3-methoxybenzene involves its reactive isocyanate group, which can form covalent bonds with nucleophiles. This reactivity allows it to modify various molecular targets, including proteins and other biomolecules. The pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
Similar Compounds
1,4-Difluoro-2-nitro-3-methoxybenzene: Precursor in the synthesis of 1,4-difluoro-2-isocyanato-3-methoxybenzene.
1,4-Difluoro-2-amino-3-methoxybenzene: Another derivative with different reactivity and applications.
1,4-Difluoro-2-hydroxy-3-methoxybenzene: Similar structure but with a hydroxyl group instead of an isocyanate.
Uniqueness
This compound is unique due to its combination of fluorine atoms, isocyanate group, and methoxy group, which confer specific reactivity and properties. This makes it valuable in various chemical synthesis processes and research applications .
Properties
IUPAC Name |
1,4-difluoro-2-isocyanato-3-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO2/c1-13-8-6(10)3-2-5(9)7(8)11-4-12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRZUZULTYZSHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1N=C=O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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